

Technical Guide: 5-Chloropicolinimidamide in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 5-Chloropicolinimidamide

CAS No.: 1179532-98-9

Cat. No.: B1489323

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Executive Summary

5-Chloropicolinimidamide (5-chloro-2-pyridinecarboximidamide) is a critical heterocyclic building block in medicinal chemistry, specifically designed for the synthesis of serine protease inhibitors. Its structural core—a pyridine ring substituted with a chlorine atom at the C5 position and an amidine group at C2—serves as a potent S1 pocket binder in the development of anticoagulants targeting Factor Xa and Thrombin.

While often structurally confused with the 2-amino-5-chloropyridine intermediate used in commercial Factor Xa inhibitors like Edoxaban and Betrixaban, **5-Chloropicolinimidamide** represents a distinct pharmacophore. It functions as an arginine mimetic, forming crucial salt bridges with Aspartate residues (e.g., Asp189) within the enzyme's active site. This guide details the nomenclature, synthesis, and quality control protocols required to utilize this compound effectively in drug development.

Part 1: Nomenclature and Identification

Precise identification is paramount in patent literature and regulatory filings. The compound is frequently referenced by its hydrochloride salt form, which offers superior stability compared to the hygroscopic free base.

Table 1: Synonyms and Chemical Identifiers

Category	Identifier / Name	Context
Common Name	5-Chloropicolinimidamide	General laboratory usage
IUPAC Name	5-chloropyridine-2-carboximidamide	Official nomenclature
Alt. IUPAC	5-chloro-2-amidinopyridine	Focus on functional group
Chemical Abstract	2-Pyridinecarboximidamide, 5-chloro-	CAS Indexing format
Salt Form	5-Chloropicolinimidamide Hydrochloride	Most common commercial form
CAS Number	220935-06-8 (Free Base) 954230-59-0 (HCl Salt)	Database searching
SMILES	<chem>NC(=N)c1ncc(Cl)cc1</chem>	Cheminformatics
InChIKey	ZBPYOEMMLMVVQT-UHFFFAOYSA-N	Unique digital signature

Part 2: Synthetic Utility & Mechanism

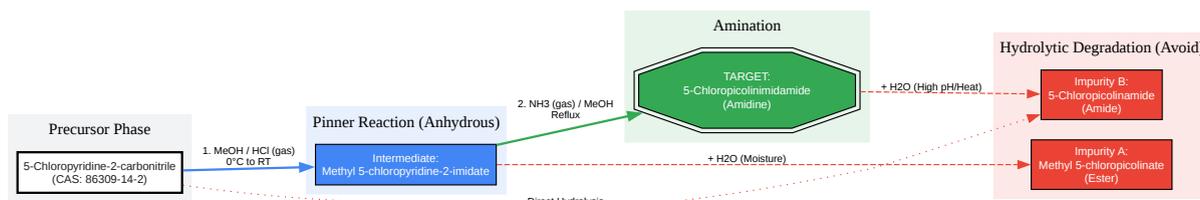
The "Warhead" Mechanism

In the context of Factor Xa inhibition, the amidine group of **5-Chloropicolinimidamide** mimics the basic side chain of Arginine.

- **S1 Pocket Interaction:** The amidine moiety forms a bidentate salt bridge with the carboxylate of Asp189 at the bottom of the S1 specificity pocket of Factor Xa.
- **Halogen Role:** The 5-chloro substituent occupies the hydrophobic S4 pocket or interacts with Tyr99, enhancing binding affinity and metabolic stability compared to the unsubstituted pyridine.

Diagram 1: Pharmacophore Logic & Synthesis Pathway

The following diagram illustrates the logical flow from raw material to the active pharmacophore and its potential degradation pathways.



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Caption: Synthesis of **5-Chloropicolinimidamide** via Pinner Reaction and critical hydrolytic impurity pathways.

Part 3: Synthesis Protocol (Pinner Reaction)

The conversion of 5-chloropyridine-2-carbonitrile to the amidine is classically achieved via the Pinner reaction. This method is preferred over direct amination due to the electron-deficient nature of the pyridine ring, which can lead to side reactions under harsh conditions.

Reagents & Equipment[1][2]

- Precursor: 5-Chloropyridine-2-carbonitrile (>98% purity).
- Solvent: Anhydrous Methanol (Water content <0.05% is critical).
- Reagent: Hydrogen Chloride gas (Anhydrous) or Acetyl Chloride (as in-situ HCl generator).
- Ammonia Source: Anhydrous Ammonia gas or Ammonium Carbonate.

Step-by-Step Methodology

Step 1: Formation of the Imidate Intermediate

- Setup: Charge a flame-dried 3-neck round bottom flask with 5-chloropyridine-2-carbonitrile (1.0 eq) and anhydrous methanol (10 volumes).

- Acidification: Cool the solution to 0°C. Slowly bubble anhydrous HCl gas into the solution until saturation (approx. 3-4 hours). Alternatively, add Acetyl Chloride (3.0 eq) dropwise to generate HCl in situ.
 - Mechanism:[1][2][3][4] The nitrile nitrogen is protonated, making the carbon highly electrophilic for attack by methanol.
- Incubation: Allow the mixture to warm to room temperature and stir for 12–24 hours.
- Monitoring: Monitor by TLC or HPLC. The disappearance of the nitrile peak indicates conversion to the Methyl 5-chloropyridine-2-imidate hydrochloride.
- Isolation (Optional but Recommended): Precipitate the imidate salt with diethyl ether to remove excess acid and impurities.

Step 2: Ammonolysis to Amidine

- Resuspension: Resuspend the imidate salt in fresh anhydrous methanol.
- Amination: Cool to 0°C and bubble anhydrous Ammonia gas through the slurry for 2–3 hours.
 - Note: Ammonium carbonate (3-4 eq) can be used as a solid alternative, stirred at room temperature for 24 hours.
- Workup: Concentrate the solvent under reduced pressure.
- Purification: Recrystallize the crude solid from Ethanol/Ether or Isopropanol to obtain **5-Chloropicolinimidamide** Hydrochloride as a white to off-white solid.

Part 4: Quality Control & Impurity Profiling

The primary challenge in this synthesis is the "Amide Impurity" (5-chloropicolinamide). Because the amidine and amide are structurally similar, they can co-crystallize.

Table 2: Impurity Specifications

Impurity	Origin	Detection (HPLC)	Limit
5-Chloropicolinamide	Hydrolysis of Amidine or Nitrile	RRT ~1.1	< 0.15%
Methyl 5-chloropicolinate	Hydrolysis of Imidate	RRT ~1.3	< 0.10%
5-Chloropyridine-2-carbonitrile	Unreacted Starting Material	RRT ~1.5	< 0.05%

Analytical Method (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 90% B over 20 minutes.
- Wavelength: 254 nm (Pyridine absorption).

References

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